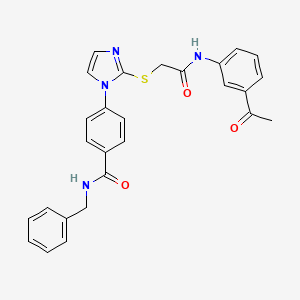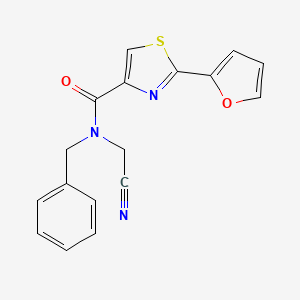![molecular formula C19H11F3N2O2S B2387187 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326911-97-0](/img/no-structure.png)
1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H11F3N2O2S and its molecular weight is 388.36. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activities
- Research has shown that thienopyrimidine compounds exhibit herbicidal activities, demonstrating significant potential against various plant species. For instance, specific compounds have been reported to show high herbicidal activity against Brassica napus at certain concentrations, indicating the potential agricultural applications of thienopyrimidine derivatives in weed management (Yang Huazheng, 2013).
Antibacterial and Antifungal Properties
- Studies on substituted thienopyrimidines have revealed their potential as antibacterial agents. These compounds have been synthesized and characterized, with some showing significant efficacy against bacterial strains. The research highlights the medical and pharmaceutical relevance of thienopyrimidine derivatives in combating bacterial infections (R. More et al., 2013).
Antitumor Activities
- Thienopyrimidine derivatives have also been explored for their antitumor properties. Synthesis and evaluation of these compounds have led to the discovery of derivatives with significant antitumor activities, offering a promising avenue for the development of new anticancer drugs. The molecular structures and activity assays suggest that these compounds could be effective in inhibiting cancer cell growth and proliferation (S. Raić-Malić et al., 2000).
Receptor Inhibition
- In the pharmaceutical domain, thienopyrimidine derivatives have been investigated for their role as non-peptide antagonists for human receptors. These studies have focused on the design, synthesis, and evaluation of compounds that can act as potent inhibitors, showcasing the versatility of thienopyrimidines in developing therapeutic agents for treating diseases associated with specific receptor activities (S. Sasaki et al., 2003).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 3,5-difluorobenzylamine to form an imine intermediate. This intermediate is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "3,5-difluorobenzylamine", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 3,5-difluorobenzylamine to form an imine intermediate", "Step 2: Reaction of the imine intermediate with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to form the final product" ] } | |
CAS RN |
1326911-97-0 |
Molecular Formula |
C19H11F3N2O2S |
Molecular Weight |
388.36 |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H11F3N2O2S/c20-12-7-11(8-13(21)9-12)10-23-16-5-6-27-17(16)18(25)24(19(23)26)15-4-2-1-3-14(15)22/h1-9H,10H2 |
InChI Key |
FZXFGGHJKTWWAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2387104.png)
![3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2387105.png)
![1-Pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2387106.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2387107.png)

![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)
![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)



![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)

![5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid](/img/structure/B2387125.png)
![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)